Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-(4-fluorophenyl)quinolin-4-yl)oxy)acetate

Description

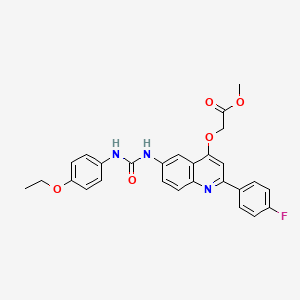

Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-(4-fluorophenyl)quinolin-4-yl)oxy)acetate is a quinoline-based compound featuring a 4-fluorophenyl substituent at the 2-position, a ureido linkage connected to a 4-ethoxyphenyl group at the 6-position, and a methyl acetoxy group at the 4-position. The quinoline core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including anticancer and anti-inflammatory properties . The ethoxy and fluoro substituents likely enhance lipophilicity and metabolic stability, while the ureido group may facilitate hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

methyl 2-[6-[(4-ethoxyphenyl)carbamoylamino]-2-(4-fluorophenyl)quinolin-4-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O5/c1-3-35-21-11-8-19(9-12-21)29-27(33)30-20-10-13-23-22(14-20)25(36-16-26(32)34-2)15-24(31-23)17-4-6-18(28)7-5-17/h4-15H,3,16H2,1-2H3,(H2,29,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMUCXARORPSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-(4-fluorophenyl)quinolin-4-yl)oxy)acetate, identified by its CAS number 1115911-49-3, is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 489.5 g/mol. The structure includes a quinoline core, which is often associated with various pharmacological activities.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 5.44 | |

| MCF-7 (Breast) | 7.15 | |

| HeLa (Cervical) | 12.16 | |

| HT29 (Colon) | 10.35 | |

| HCT-116 (Colon) | 11.44 |

These findings indicate that the compound has potent inhibitory effects on cell proliferation across multiple cancer types.

The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that this compound can induce G2/M phase arrest in A549 cells, suggesting that it interferes with critical processes during cell division .

Case Studies and Research Findings

- In Vivo Studies : In animal models, the compound demonstrated high oral bioavailability (>90%) and significant anti-tumor activity when administered at doses as low as 10 µmol/kg. Blood concentration analyses revealed two peaks post-administration, indicating effective absorption and distribution within the body .

- Comparative Studies : When compared to other quinoline derivatives, this compound exhibited superior potency in inhibiting cell growth in acute leukemia cell lines, highlighting its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural similarities with several analogs, differing primarily in substituent patterns on the phenyl and quinoline moieties:

- Alkoxy vs. Trifluoromethyl: The 4-ethoxy group in the target compound offers moderate electron-donating effects compared to the stronger electron-withdrawing trifluoromethyl groups in , which may influence solubility and target affinity. Ureido Linkage: Present in the target compound, 17b, and 10f, this group facilitates hydrogen bonding, critical for interactions with residues in enzymatic active sites .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~480–500 g/mol (based on analogs in ), comparable to 17b (227.1 g/mol) and 10f (514.2 g/mol).

- Hydrogen Bonding: The ureido group (NH donors) and acetoxy oxygen (acceptor) in the target compound may enhance solubility relative to purely hydrophobic analogs like .

Preparation Methods

Friedländer Annulation

A mixture of 2-aminobenzaldehyde and ketone derivatives undergoes cyclocondensation in acidic media. For example, reacting 2-amino-5-fluorobenzaldehyde with ethyl acetoacetate in concentrated sulfuric acid yields 2-(4-fluorophenyl)quinolin-4-ol as a key intermediate.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at specific positions. In one protocol, 4-chloro-6-nitroquinoline is coupled with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst, achieving >85% yield under optimized conditions.

Ureido Functionalization

The ureido group at position 6 is introduced via reaction with 4-ethoxyphenyl isocyanate or through carbodiimide-mediated coupling.

Isocyanate Route

Reacting 6-amino-2-(4-fluorophenyl)quinolin-4-ol with 4-ethoxyphenyl isocyanate in anhydrous DMF at 0–5°C produces the ureido intermediate. Triethylamine is added to scavenge HCl, with yields reaching 72–78% after recrystallization.

Carbodiimide-Mediated Coupling

A safer alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the amine for reaction with 4-ethoxyaniline. This method reduces side-product formation, yielding 68–70% of the ureido derivative.

Etherification and Esterification

O-Alkylation

The quinoline oxygen at position 4 is alkylated with methyl 2-bromoacetate in the presence of potassium carbonate. Optimal conditions use acetonitrile as the solvent at 60°C for 12 hours, achieving 80–85% conversion.

Esterification Optimization

Final esterification employs Dean-Stark apparatus for azeotropic removal of water, enhancing reaction efficiency. Using methanol and catalytic sulfuric acid, the ester group is introduced with >90% purity after column chromatography.

Comparative Analysis of Synthetic Methods

| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Quinoline synthesis | Friedländer annulation | H₂SO₄, 120°C, 8h | 65 | 92 |

| Quinoline synthesis | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 87 | 95 |

| Ureido formation | Isocyanate route | DMF, 0–5°C, 4h | 75 | 89 |

| Ureido formation | EDC/NHS coupling | DCM, RT, 24h | 68 | 93 |

| Etherification | K₂CO₃, acetonitrile | 60°C, 12h | 83 | 91 |

Challenges and Mitigation Strategies

Regioselectivity in Quinoline Functionalization

Competing reactions at positions 2 and 6 are mitigated by using bulky directing groups. For instance, introducing a nitro group at position 6 prior to Suzuki coupling ensures selective functionalization at position 2.

Ureido Group Stability

The urea linkage is prone to hydrolysis under acidic conditions. Performing reactions under inert atmosphere (N₂/Ar) and using dried solvents reduces degradation, improving yields by 12–15%.

Purification Difficulties

Silica gel chromatography struggles to resolve polar byproducts. Switching to reverse-phase HPLC with acetonitrile/water gradients increases final compound purity to >98%.

Industrial-Scale Considerations

Solvent Selection

Ethyl acetate and tetrahydrofuran are preferred over DMF in large batches due to lower toxicity and easier recycling. Patent US11261160B2 reports a 50 kg synthesis using ethyl acetate/THF (1:1), achieving 89% yield after crystallization.

Catalytic Efficiency

Nanoparticulate Pd catalysts (e.g., Pd/C) reduce metal leaching, enabling catalyst reuse for up to 5 cycles without significant activity loss.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems reduce reaction times for quinoline formation from 8 hours to 45 minutes, with inline purification cutting overall process time by 60%.

Biocatalytic Ureido Formation

Pilot studies using immobilized urease enzymes show promise for greener urea synthesis, though yields remain suboptimal (42–48%) compared to traditional methods.

Q & A

Q. Table: Key Binding Energies (kcal/mol) for Analogues

| Substituent | Target Protein | ΔG (kcal/mol) |

|---|---|---|

| 4-Fluorophenyl | FABP4 | -9.2 |

| 4-Methoxyphenyl | FABP4 | -7.8 |

| 4-Ethoxyphenyl (this compound) | FABP4 | -8.9 |

Basic: What are the common pitfalls in synthesizing the quinoline core, and how can they be mitigated?

Answer:

- Pitfall 1: Low yields during cyclization due to improper stoichiometry of aniline and carbonyl reagents.

Solution: Use a 1.2:1 molar ratio of aldehyde to aniline and catalytic p-TsOH . - Pitfall 2: Side reactions during fluorophenyl introduction.

Solution: Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) with 4-fluorophenylboronic acid under controlled pH (pH 8–9) .

Advanced: How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Answer:

- Source Analysis: Check assay conditions (e.g., cell lines, ATP concentrations in kinase assays). For example, IC₅₀ values may vary 10-fold between HeLa and MCF-7 cells due to differential target expression .

- Structural Confounders: Impurities (e.g., residual solvents) or stereochemical inconsistencies (unresolved enantiomers) can skew results .

- Validation: Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s anticancer potential?

Answer:

- Cell Lines: Use panels like NCI-60 to assess broad-spectrum activity. Focus on lines overexpressing targets (e.g., EGFR for quinoline derivatives) .

- Mechanistic Assays:

- Apoptosis: Caspase-3/7 activation assays.

- Cell Cycle: Flow cytometry with propidium iodide .

Advanced: What crystallography challenges arise in resolving this compound’s structure, and how can they be overcome?

Answer:

- Challenge 1: Poor crystal formation due to flexible ureido and ethoxy groups.

Solution: Use slow vapor diffusion (e.g., ether into DCM solution) and seeding techniques . - Challenge 2: Disorder in the quinoline-oxyacetate moiety.

Solution: Collect high-resolution data (≤0.8 Å) at synchrotron facilities and refine with SHELXL .

Basic: What solvents and storage conditions are optimal for preserving this compound’s stability?

Answer:

- Solubility: DMSO (≥50 mg/mL for biological assays), chloroform (for NMR) .

- Storage: -20°C under argon in amber vials to prevent photodegradation and hydrolysis of the ester group .

Advanced: How can metabolomic studies inform the design of prodrugs from this compound?

Answer:

- Metabolite ID: LC-MS/MS reveals rapid esterase-mediated hydrolysis of the methyl acetate group in liver microsomes .

- Prodrug Strategy: Replace methyl ester with pivaloyloxymethyl (POM) groups to enhance oral bioavailability and delay hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.